molecular formula C16H15FN2O2S B1665310 Atreleuton CAS No. 154355-76-7

Atreleuton

Cat. No. B1665310
M. Wt: 318.4 g/mol
InChI Key: MMSNEKOTSJRTRI-LLVKDONJSA-N
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Description

Atreleuton is a small molecule that has been used in trials studying the treatment of Atherosclerosis and Coronary Artery Disease . It belongs to the class of organic compounds known as fluorobenzenes . These are compounds containing one or more fluorine atoms attached to a benzene ring .


Molecular Structure Analysis

The molecular formula of Atreleuton is C16H15FN2O2S . It has an average weight of 318.37 and a monoisotopic weight of 318.083827068 . The InChIKey for Atreleuton is MMSNEKOTSJRTRI-LLVKDONJSA-N .

Scientific Research Applications

The Interplay of Theory, Research, and Application

Research that combines theoretical and experimental approaches in various fields, including the study of drug responses, highlights the significance of understanding the interactions between different treatments and individual differences. This approach is instrumental in understanding how different drugs, like Atreleuton, interact with individual biological differences, potentially leading to the development of more personalized medicine strategies (Szapocznik et al., 1990).

Biomarkers in Alzheimer's Research

In the context of Alzheimer's disease research, the focus on biomarkers can provide insights into the role of different drugs, including Atreleuton, in altering disease progression. By examining the biological constructs of Alzheimer's and how different substances interact with these biomarkers, researchers can gain a better understanding of the disease mechanisms and potential treatment avenues (Jack et al., 2018).

Drug-Drug Relationships and Repurposing

Understanding the relationships between various drugs, including Atreleuton, is crucial in the field of computational biology. Analyzing these relationships can lead to new insights into drug repurposing, potentially expanding the applications of Atreleuton beyond its current uses. This approach is based on the analysis of drug interactions within scientific literature (Allahgholi et al., 2022).

Role in Educational Research

The use of different theoretical models, like Aptitude-Treatment Interaction (ATI), in educational research, can be paralleled in scientific research involving Atreleuton. This approach emphasizes the importance of considering individual differences in response to different treatments or interventions, which is relevant in both educational and pharmaceutical research contexts (Asia & Syamsu, 2010).

Translational Research and Attrition

In the pursuit of developing new therapeutics, including those involving Atreleuton, the concept of translational research plays a critical role. This approach focuses on reducing attrition rates in preclinical and clinical development and emphasizes the need to bridge the gap between fundamental research and practical applications (Duyk, 2003).

Challenges in Preimplantation Genetic Diagnosis

The combination of 24-chromosome aneuploidy testing with genetic diagnosis, as studied in the context of single-gene disorders, can provide insights into the potential genetic impacts of drugs like Atreleuton. Understanding the genetic interactions and potential implications on genetic disorders can inform the use of Atreleuton in specific patient populations (Rechitsky et al., 2015).

properties

IUPAC Name

1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSNEKOTSJRTRI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165598
Record name Atreleuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atreleuton

CAS RN

154355-76-7
Record name Atreleuton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154355-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atreleuton [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154355767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atreleuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atreleuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRELEUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U301T88E1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
JC Tardif, PL L'allier, R Ibrahim… - Circulation …, 2010 - Am Heart Assoc
Background— Production of leukotrienes by 5-lipoxygenase (5-LO) has been linked to unstable atherosclerotic plaques and cardiovascular events. VIA-2291 is a potent 5-LO inhibitor. …
Number of citations: 168 www.ahajournals.org
S Matsumoto, R Ibrahim, JC Grégoire… - Clinical …, 2017 - Wiley Online Library
Background Inflammation has a key role in the process of atherosclerosis. Production of leukotrienes by 5‐lipoxygenase has been linked to atherosclerotic plaques and cardiovascular …
Number of citations: 38 onlinelibrary.wiley.com
SO Almeida, RJ Ram, A Kinninger, MJ Budoff - Journal of Cardiovascular …, 2020 - Elsevier
Background and aims The association between inflammation and atherosclerosis has been well described in the literature. There is now mounting evidence in support of adipose tissue …
Number of citations: 7 www.sciencedirect.com
MJ Budoff, R Ram, V Larinjani, S Prabhu, C Dailing… - 2012 - Am Heart Assoc
Background: Statins have been shown to reduce plaque progression. Little data on plaque progression is available with anti-inflammatory agents. Production of leukotrienes by 5-…
Number of citations: 1 www.ahajournals.org
T Noyan, SB Ayhan - Eastern Journal of Medicine, 2021 - jag.journalagent.com
… The atreleuton caused a significant decrease in levels of serum LTB-… atreleuton did not cause a significant change in tissue GLUT-4 level. The results of this study suggest that atreleuton …
Number of citations: 7 jag.journalagent.com
N Ahmadi, V Nabavi, RJ Ram, F Flores, M Baskett… - 2012 - Am Heart Assoc
Background: The 5-lipoxygenase inhibitor VIA-2291 effectively lowers production of leukotriene metabolites. This study investigates the relations between inflammation, coronary …
Number of citations: 0 www.ahajournals.org
RJ Ram, V Nabavi Larijani, S Prabhu, C Dialing… - 2012 - Am Heart Assoc
Background: Previous studies have shown coronary artery syndrome can result in left ventricular myocardial remodeling (LVMR); and progressive LVMR after infarction could lead to …
Number of citations: 0 www.ahajournals.org
RJ Ram, V Nabavi Larijani, FR Flores, S Prabhu… - 2012 - Am Heart Assoc
Background: Epicardial adipose tissue (EAT) has been shown to be associated with coronary atherosclerosis and also as a predictor of future adverse cardiovascular events. VIA-2291, …
Number of citations: 0 www.ahajournals.org
JS Ley-Martínez, JE Ortega-Valencia… - International Journal of …, 2022 - mdpi.com
… Redox inhibitors such as zileuton atreleuton, BWb70c, NDGA, … approved commercial inhibitors are zileuton and atreleuton [1,4]… were similar to those of zileuton and atreleuton (Table 1). …
Number of citations: 7 www.mdpi.com
JC Tardif, PL L'Allier, R Ibrahim
Number of citations: 4

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